3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
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Overview
Description
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is an organic compound that features a furan ring substituted with a methyl group and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with a methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the tetrahydronaphthalene moiety: This step involves the coupling of the furan derivative with a tetrahydronaphthalene precursor, often through a Friedel-Crafts acylation reaction.
Formation of the propanamide linkage: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring or the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-methylfuran-2-yl)propanamide: Lacks the tetrahydronaphthalene moiety.
N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide: Lacks the furan ring.
3-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide: Lacks the methyl group on the furan ring.
Uniqueness
The uniqueness of 3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-6-9-17(21-13)10-11-18(20)19-16-8-7-14-4-2-3-5-15(14)12-16/h2-6,9,16H,7-8,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDIWTVHXLWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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